Copper-putrescine-pyridine
Description
General Context of Transition Metal Complexes in Advanced Chemical Research
Transition metal complexes are a cornerstone of modern chemical research, playing a pivotal role in a vast array of scientific and technological applications. These compounds, which consist of a central metal ion bonded to one or more molecules or ions known as ligands, are studied across disciplines ranging from materials science and catalysis to bioinorganic chemistry. The unique electronic properties of transition metals, arising from their partially filled d-orbitals, allow for a diversity of oxidation states, coordination numbers, and geometries. This versatility is fundamental to their function. For instance, the ability of a metal to cycle between different oxidation states is the basis for its catalytic activity in numerous organic transformations and industrial processes. researchgate.netresearchgate.net The specific nature of the ligands coordinated to the metal center profoundly influences the complex's stability, reactivity, and electronic and magnetic properties. ethz.chconicet.gov.ar Researchers are continually exploring new combinations of metals and ligands to design novel complexes with tailored functionalities, such as molecular magnets, light-emitting materials, and therapeutic agents. nih.govresearchgate.net
Significance of Copper-Based Coordination Compounds in Fundamental and Applied Chemistry
Among the transition metals, copper holds a particularly significant position in coordination chemistry. As an earth-abundant and relatively low-cost element, copper presents a sustainable alternative to precious metals like platinum, iridium, and ruthenium in many applications. nih.gov Copper complexes are known to exist in multiple stable oxidation states, primarily Cu(I) and Cu(II), and can readily participate in one-electron redox processes. This redox activity is at the heart of their widespread use as catalysts in a multitude of organic reactions, including oxidation, reduction, and cross-coupling reactions. researchgate.netsci-hub.se
In the field of bioinorganic chemistry, copper complexes are of immense interest as they are found in the active sites of numerous metalloenzymes and proteins that are vital for biological processes. The study of synthetic copper complexes that mimic the structure and function of these active sites provides valuable insights into their reaction mechanisms. Furthermore, the rich photophysical and electrochemical properties of copper coordination compounds have led to their application in areas such as dye-sensitized solar cells and as electrocatalysts for water oxidation. nih.govsci-hub.se The ongoing research into copper-based coordination compounds continues to uncover new fundamental chemical principles and drive the development of innovative technologies.
Overview of Polyamine and Pyridine (B92270) Ligand Architectures in Metal Complexation
The properties of a metal complex are intricately linked to the structure of its coordinating ligands. Polyamines and pyridine-based ligands are two prominent classes of nitrogen-donor ligands that form stable and diverse complexes with a wide range of transition metals, including copper.
Polyamines are organic compounds containing two or more primary amino groups. Their flexible aliphatic backbones allow them to act as chelating ligands, binding to a metal ion at multiple points to form a stable ring-like structure known as a chelate. The length and conformation of the polyamine chain can be varied to control the coordination geometry and stability of the resulting metal complex. libretexts.orgznaturforsch.com Macrocyclic polyamines, a subset of these ligands, are particularly noteworthy for their ability to form highly stable metal complexes due to the macrocyclic effect. libretexts.org
Pyridine and its derivatives are aromatic heterocyclic compounds that coordinate to metal ions through the lone pair of electrons on the nitrogen atom. The rigid nature of the pyridine ring can impart a degree of preorganization to the ligand architecture, influencing the stereochemistry of the metal complex. By incorporating pyridine moieties into larger, multi-dentate ligand frameworks, it is possible to create ligands with a well-defined spatial arrangement of donor atoms. researchgate.netresearchgate.net The combination of flexible polyamine chains and rigid pyridine units in a single ligand scaffold allows for the design of sophisticated ligands that can precisely control the coordination environment and, consequently, the reactivity and physical properties of the metal center.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
90149-40-9 |
|---|---|
Molecular Formula |
C16H18ClCuN4O4+ |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
copper;1-pyridin-2-yl-N-[4-(pyridin-2-ylmethylideneamino)butyl]methanimine;perchlorate |
InChI |
InChI=1S/C16H18N4.ClHO4.Cu/c1-3-11-19-15(7-1)13-17-9-5-6-10-18-14-16-8-2-4-12-20-16;2-1(3,4)5;/h1-4,7-8,11-14H,5-6,9-10H2;(H,2,3,4,5);/q;;+2/p-1 |
InChI Key |
AQQUYLFVOLEKCP-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C=NCCCCN=CC2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[Cu+2] |
Canonical SMILES |
C1=CC=NC(=C1)C=NCCCCN=CC2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[Cu+2] |
Synonyms |
copper-putrescine-pyridine Cu-PuPy CuPu(Py)2 CuPUPY N,N'-bis(2-pyridylmethylene)-1,4-butanediamine (N,N',N'',N''')-Cu(II)diperchlorate |
Origin of Product |
United States |
Synthetic Methodologies for Copper Putrescine Pyridine Complexes
Ligand Design and Precursor Synthesis Strategies for Putrescine and Pyridine (B92270) Scaffolds
The foundation for synthesizing copper-putrescine-pyridine complexes lies in the strategic design and preparation of the organic ligands. The putrescine and pyridine units can be incorporated into a single ligand molecule prior to complexation with copper, or they can be introduced as separate components during the coordination reaction.
A primary strategy involves the synthesis of Schiff base ligands. These are typically formed through the condensation reaction of an amine with an aldehyde or ketone. For this compound systems, this often involves reacting putrescine with a pyridine derivative containing one or more carbonyl groups. A key precursor for this approach is 2,6-diacetylpyridine (B75352). researcher.liferesearchgate.netwikipedia.org The reaction of 2,6-diacetylpyridine with putrescine can lead to the formation of macrocyclic ligands through a [2+2] Schiff base cyclocondensation, where two molecules of each reactant combine. researcher.liferesearchgate.net The design of these precursors is critical, as the geometry and reactivity of the resulting ligand dictate the coordination environment of the copper center.
Another approach involves designing polydentate ligands that incorporate both pyridine and amine functionalities. mdpi.comacs.org For instance, ligands can be synthesized where pyridine rings are attached to a polyamine backbone. While not specifically putrescine, these designs illustrate the principle of creating a pre-organized ligand scaffold that can then chelate to a copper ion. mdpi.com The synthesis of such ligands often involves multi-step organic reactions to link the pyridine and amine components. uniovi.es The choice of substituents on the pyridine ring can also be used to tune the electronic properties and steric environment of the resulting complex. nih.gov
Precursor synthesis may also involve the preparation of functionalized pyridine ligands, such as pyridine-dicarboxylic acids or pyridine-2-carbaldehyde, which can then be reacted with a copper salt and putrescine. ajol.inforsc.orgacs.org The reactivity of these functional groups is central to the formation of the final complex.
Table 1: Key Precursors in this compound Complex Synthesis
| Precursor | Formula | Role in Synthesis |
|---|---|---|
| Putrescine | C₄H₁₂N₂ | Diamine source, forms Schiff base or coordinates directly. |
| 2,6-Diacetylpyridine | C₉H₉NO₂ | Pyridine-based diketone for Schiff base condensation. researcher.liferesearchgate.netwikipedia.org |
| Pyridine-2-carbaldehyde | C₆H₅NO | Pyridine-based monoaldehyde for Schiff base formation. rsc.orgrsc.org |
| Copper(II) Salts (e.g., Cu(ClO₄)₂, CuCl₂) | Cu(ClO₄)₂, CuCl₂ | Source of the central metal ion. mdpi.comresearchmap.jp |
Direct Synthesis Approaches for this compound Coordination
Direct synthesis, or self-assembly, involves the reaction of a copper(II) salt with putrescine and a separate pyridine-containing ligand in a suitable solvent. This "one-pot" method relies on the spontaneous organization of the components into the most thermodynamically stable complex. The resulting structure can be a mixed-ligand complex where both putrescine and the pyridine derivative are coordinated to the copper center. mdpi.comfrontiersin.org
The synthesis of a specific superoxide (B77818) dismutase-mimetic complex, identified as N,N'-bis(2-pyridylmethylene)1,4-butanediamine(N,N',N",N''')-Cu(II)-diperchlorate (Cu-PuPy), exemplifies a direct synthesis that first forms the Schiff base ligand in situ, which then coordinates to the copper ion. nih.gov In a typical procedure, a copper(II) salt is added to a solution of the pre-formed or in situ-formed Schiff base ligand derived from putrescine and two equivalents of pyridine-2-carbaldehyde.
The nature of the anion from the copper salt (e.g., chloride, perchlorate (B79767), nitrate) can significantly influence the final structure, sometimes becoming part of the coordination sphere. mdpi.come3s-conferences.org Similarly, the solvent system plays a crucial role, as it can affect the solubility of the reactants and the stability of the resulting complex. acs.org Stepwise additions of the ligands can also be employed, for instance, by first preparing an intermediate complex like [Cu(diimine)₂]²⁺ and then adding the second ligand. mdpi.com
Table 2: Example of a Direct Synthesis Procedure
| Reactants | Solvent | Conditions | Product |
|---|---|---|---|
| Copper(II) perchlorate hexahydrate, 2,2'-bipyridine, 5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine (pmtp) | Water/Ethanol (B145695) | Magnetic stirring at 50 °C | Cu(bpy)₂(pmtp)₂ mdpi.com |
| Copper(II) chloride dihydrate, 2-formylpyridine N⁴-allylthiosemicarbazone | Ethanol | Stirring and heating at 55°C | [Cu(L)Cl] nih.gov |
Template Synthesis and Self-Assembly Mechanisms in Complex Formation
The template effect is a powerful strategy in coordination chemistry, where a metal ion acts as a template, organizing reacting molecules into a specific spatial arrangement that facilitates a desired reaction, often one that does not proceed in the absence of the metal ion. e-bookshelf.de This is particularly prevalent in the synthesis of macrocyclic complexes. researcher.liferesearchgate.net
In the context of this compound systems, the copper(II) ion is highly effective as a template for the [2+2] Schiff base cyclocondensation of 2,6-diacetylpyridine and putrescine. researcher.liferesearchgate.net The copper ion pre-organizes the dicarbonyl and diamine precursors, bringing the reactive functional groups into proximity and promoting the formation of the macrocyclic ligand around the metal center. Without the templating metal ion, such reactions often lead to polymers or a mixture of smaller cyclic products. The size of the resulting macrocyclic cavity is dictated by the geometry of the precursors and the templating ion. e-bookshelf.de
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. In the formation of this compound complexes, this can lead to discrete molecules, metallamacrocycles, or extended coordination polymers. ajol.infoacs.org The final architecture is determined by the interplay of the coordination geometry of the copper ion, the shape and functionality of the ligands, and the reaction conditions. For example, the use of bifunctional pyridine-based linkers can lead to the self-assembly of one-, two-, or three-dimensional coordination polymers. acs.orgrsc.org
Influence of Reaction Conditions on Complexation and Yield
The outcome of the synthesis of this compound complexes is highly sensitive to various reaction conditions. The manipulation of these parameters is a key tool for chemists to target specific structures and optimize yields.
Solvent: The choice of solvent can affect the solubility of reactants and the final product. It can also influence the coordination geometry of the complex, as solvent molecules can sometimes coordinate to the metal center. acs.org For instance, reactions in methanol (B129727) or ethanol are common for these types of syntheses. mdpi.comnih.gov
Temperature: Temperature can influence the reaction rate and the thermodynamic versus kinetic product distribution. Some reactions require heating to overcome activation barriers, while others form crystals upon slow cooling. mdpi.come3s-conferences.org
pH: The pH of the reaction medium can be critical, especially in Schiff base condensations, which are often pH-dependent. The use of a base may be required to deprotonate amines or other functional groups to facilitate coordination. researchmap.jp
Reactant Ratio: The stoichiometry of the reactants (copper salt, putrescine, pyridine ligand) can determine the composition of the final complex. Varying the molar ratios can lead to the formation of complexes with different ligand-to-metal ratios. e3s-conferences.org
Counter-ion: The anion of the metal salt can play a significant role. Non-coordinating anions like perchlorate (ClO₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) often lead to cationic complexes where the ligands solely define the coordination sphere. In contrast, anions like chloride (Cl⁻) or acetate (B1210297) (CH₃COO⁻) can coordinate to the copper ion, influencing the final geometry and nuclearity of the complex. mdpi.come3s-conferences.orgnih.gov
Table 3: Summary of Influential Reaction Conditions
| Parameter | Influence | Example |
|---|---|---|
| Solvent | Can coordinate to the metal, affecting geometry and solubility. | The formation of [Cu(μ-cbdca)(μ-bpe)]n vs. [Cu(μ-cbdca)(bpy)]₂ is solvent-dependent. acs.org |
| Temperature | Affects reaction kinetics and product stability. | Some coordination polymers show temperature-dependent structures. e3s-conferences.org |
| pH | Crucial for reactions involving proton transfer, like Schiff base formation. | Racemisation of a chiral ligand was observed under mildly basic conditions during complex synthesis. researchmap.jp |
| Counter-ion | May coordinate to the metal, altering the final structure. | The presence of chloride bridges can lead to dimeric or polymeric structures. researchmap.jpmdpi.com |
Coordination Chemistry and Structural Elucidation of Copper Putrescine Pyridine Systems
Metal-Ligand Stoichiometry and Coordination Number Variability
In copper-putrescine-pyridine systems, the stoichiometry between the metal and the two distinct ligands (putrescine and pyridine) dictates the resulting coordination number and geometry of the complex. Copper(II), with its d⁹ electron configuration, is highly flexible and can accommodate coordination numbers from four to six. researchgate.net
Commonly observed stoichiometries in related ternary copper(II)-diamine-pyridine systems include 1:1:1, 1:1:2, and 1:2:1 (metal:diamine:pyridine).
1:1:1 Stoichiometry: A copper(II) ion can coordinate to one molecule of putrescine and one molecule of pyridine (B92270). Putrescine acts as a bidentate chelating ligand, binding through its two amino nitrogen atoms. Pyridine binds as a monodentate ligand. This would typically result in a three-coordinate species, which is unstable. Therefore, solvent molecules or counter-ions (like chloride or perchlorate) usually occupy the remaining coordination sites, leading to a final coordination number of four, five, or six. acs.orgkoreascience.kr
1:1:2 Stoichiometry: One putrescine and two pyridine molecules can coordinate to a central copper(II) ion. This arrangement leads to a CuN₄ coordination sphere, with two nitrogens from the bidentate putrescine and two from the monodentate pyridine ligands. This often results in a four-coordinate square planar or distorted tetrahedral geometry, or a five/six-coordinate geometry if solvent or anions are also bound. rsc.org
Dinuclear and Polymeric Systems: Putrescine, with its flexible four-carbon chain, can also act as a bridging ligand between two copper centers, leading to the formation of dinuclear or polymeric structures. In such cases, pyridine molecules typically bind as terminal ligands to the copper ions. For instance, binuclear complexes with the formula Cu₂A₂L₄ have been synthesized where L is a diamide (B1670390) bridge derived from 1,4-diaminobutane (B46682) and A is a diimine like 2,2'-bipyridyl (a pyridine derivative). internationaljournalssrg.org
The variability in coordination number is a hallmark of copper(II) chemistry. Four-coordinate complexes are common, but the propensity of Cu(II) to adopt five- or six-coordinate geometries, often through the coordination of solvent molecules or anions, is very high. rsc.orgtandfonline.com
Coordination Geometries and Distortions (e.g., Square Planar, Tetrahedral, Square Pyramidal)
The flexible electronic configuration of copper(II) gives rise to several possible coordination geometries, which are often distorted from idealized forms. The specific geometry is influenced by the steric bulk of the ligands, the length of the diamine chain, and crystal packing forces.
Square Planar: This geometry is common for four-coordinate Cu(II) complexes with N-donor ligands. In a hypothetical [Cu(putrescine)(pyridine)₂]²⁺ complex, the two nitrogen atoms from putrescine and the two nitrogen atoms from the pyridine ligands would form a plane around the copper ion. libretexts.org
Tetrahedral: A perfectly tetrahedral geometry is rare for Cu(II) due to the Jahn-Teller effect. However, significant distortion from square planar towards tetrahedral geometry can occur, particularly with bulky ligands that sterically prevent a planar arrangement. The degree of distortion is often quantified by the Addison parameter (τ), where τ = 0 for an ideal square pyramid and τ = 1 for an ideal trigonal bipyramid; for four-coordinate systems, a similar index can describe the distortion between square planar and tetrahedral. mdpi.com
Square Pyramidal: This is one of the most common five-coordinate geometries for Cu(II). In a [Cu(putrescine)(pyridine)X]ⁿ⁺ complex (where X is another ligand like a halide or solvent molecule), the CuN₂N' (from putrescine and pyridine) unit might form the basal plane, with the X ligand in the apical position. nih.govnih.gov Crystal structures of related dinuclear copper complexes with ligands containing dipicolylamine (two pyridylmethyl groups on a nitrogen) and a diamine bridge show each Cu(II) ion in a slightly distorted square-pyramidal environment. nih.govnih.gov
Trigonal Bipyramidal: Also a five-coordinate geometry, it is often seen as a distortion from the square pyramidal structure. In complexes with multidentate polypyridine ligands, the geometry around the copper ion can be highly distorted, sometimes described as intermediate between square pyramidal and trigonal bipyramidal. rsc.orgtandfonline.com
Octahedral: Six-coordinate Cu(II) complexes almost invariably exhibit a distorted octahedral geometry due to the Jahn-Teller effect. In a [Cu(putrescine)(pyridine)₂(X)₂]ⁿ⁺ complex, the putrescine and pyridine ligands would likely form the equatorial plane, with the two X ligands in the elongated axial positions. rsc.org
| Complex Formula | Coordination Number | Geometry | Reference |
|---|---|---|---|
| [Cu(BDPMA)Cl₂] | 5 | Distorted Trigonal Bipyramidal | rsc.org |
| [Cu(BDPMA)(SO₄)MeOH] | 5 | Square Pyramidal | rsc.org |
| [Cu(pmea)(H₂O)]²⁺ | 5 | Distorted Square Pyramidal | koreascience.kr |
| [Cu(L)(diimine)]⁺ (diimine = bipyridine) | 5 | Trigonal Bipyramidal Distorted Square Pyramidal | rsc.org |
| [Cu₂(μ-N,N,N',N'-tetrakis(2-pyridylmethyl)butane-1,4-diamine)Br₄] | 5 (per Cu) | Distorted Square Pyramidal | nih.gov |
The Jahn-Teller theorem is fundamental to understanding the structural chemistry of copper(II) complexes. researchgate.net It states that any non-linear molecular system in a degenerate electronic state will be unstable and will undergo a distortion to lower its symmetry and remove the degeneracy, thereby lowering its energy. libretexts.org
For a Cu(II) ion (d⁹ configuration) in an octahedral field, the electron configuration is (t₂g)⁶(eg)³. The single vacancy in the e_g orbitals (d_z² and d_x²-y²) leads to a degenerate ground state. This degeneracy is lifted by a geometric distortion, most commonly an elongation of the two axial bonds (z-out distortion), resulting in a tetragonally distorted octahedron. libretexts.org This is why ideal octahedral and tetrahedral geometries are not observed for Cu(II). researchgate.net
This effect is readily apparent in the crystal structures of many copper(II) complexes:
In dinuclear copper complexes with a bridging diamine and terminal pyridyl groups, the apical Cu-halide bond is significantly elongated compared to the basal Cu-halide bond, a direct consequence of the Jahn-Teller distortion. nih.govnih.gov
Even in complexes that appear to have regular octahedral geometry by some crystallographic analyses, more sensitive techniques often reveal a dynamic or static Jahn-Teller distortion. rsc.org For example, the hexaaquacopper(II) ion, [Cu(OH₂)₆]²⁺, features two axial Cu-O bonds that are much longer (~2.38 Å) than the four equatorial Cu-O bonds (~1.95 Å). libretexts.org
This inherent electronic property ensures that any five- or six-coordinate this compound complex will exhibit a distorted geometry, typically a square pyramid or an axially elongated octahedron.
Analysis of Copper Oxidation States and Their Interconversion
The most stable and common oxidation state for copper in these systems is Cu(II). However, the Cu(II)/Cu(I) redox couple is highly accessible and plays a crucial role in the catalytic and biological functions of copper complexes. The interconversion between these two states can be studied using electrochemical techniques like cyclic voltammetry.
The redox potential (E₁/₂) of the Cu(II)/Cu(I) couple is highly sensitive to the nature of the coordinating ligands and the geometry of the complex. acs.org
Ligand Donor Atoms: The type of donor atom significantly affects the redox potential. Stronger σ-donors generally stabilize the Cu(II) state, making the complex harder to reduce (more negative E₁/₂).
Coordination Geometry: The preferred geometry for Cu(II) is square planar or square pyramidal, while Cu(I) (d¹⁰) prefers a tetrahedral or linear geometry. A ligand set that forces the Cu(II) complex into a distorted geometry closer to tetrahedral will facilitate its reduction to Cu(I), thus shifting the redox potential to more positive values. researchgate.net
Chelate Ring Size: In ternary complexes with aminopyridine ligands, increasing the chelate ring size can cause greater tetrahedral distortion, leading to an increase in the Cu(II)/Cu(I) redox potential. researchgate.net
Mixed-Ligand Effects: The presence of both a "soft" pyridine ligand and a "harder" aliphatic amine ligand like putrescine allows for fine-tuning of the redox potential. Studies on mixed-ligand copper(II) complexes show that subtle changes, such as adding methyl groups to a diimine co-ligand, can systematically tune the redox potential and the degree of Jahn-Teller distortion. rsc.org Introducing a fifth nitrogen donor into the coordination sphere generally increases the redox potential. researchgate.net
| Complex Type | E₁/₂ or Epc (V vs. SCE) | Key Feature | Reference |
|---|---|---|---|
| [Cu(L1)]²⁺ (tetradentate aminopyridine) | -0.53 V | Distorted square-planar | researchgate.net |
| [Cu(L3)]²⁺ (pentadentate aminopyridine) | -0.44 V | Addition of 5th N-donor increases potential | researchgate.net |
| [CuL1]⁺ (phenanthroline-histidine) | -0.452 V | Distorted square pyramidal | acs.org |
| [CuL2] (phenanthroline-histidine) | -0.722 V | Different pendant group lowers potential | acs.org |
| [Cu(L)(bipyridine)]⁺ | -0.46 V | Mixed-ligand system | rsc.org |
Conformational Analysis of Coordinated Putrescine and Pyridine Moieties
Pyridine Conformation: As a planar aromatic ring, pyridine itself has no conformational flexibility. However, its orientation with respect to the coordination plane and the other ligands is important. The pyridine ring can rotate around the Cu-N bond. Its final position is typically a result of minimizing steric clashes with adjacent ligands and maximizing favorable crystal packing interactions, which can include π-π stacking with other pyridine rings or C-H···π interactions. mdpi.com
In complexes with N,N'-bis(imidazol-4-ylmethylidene)-1,4-diaminobutane, the flexibility of the diaminobutane chain allows the entire molecule to adopt a "butterfly" shape, which significantly influences its reactivity and ability to form polymeric structures. nih.gov A similar conformational flexibility would be expected for the putrescine ligand in a copper-pyridine complex.
Advanced Spectroscopic and Analytical Characterization of Copper Putrescine Pyridine Complexes
Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Coordination Mode Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for probing the coordination of putrescine and pyridine (B92270) ligands to a copper center. Analysis of the vibrational spectra reveals shifts in characteristic band frequencies upon complexation, providing direct evidence of ligand binding and information about the coordination mode.
In copper-diamine-pyridine complexes, the N-H stretching vibrations of the putrescine moiety are particularly informative. For instance, in a copper(II) bromide complex with a pyridine-containing Schiff base, bands characteristic of asymmetric and symmetric vibrations of an –NH2 group are observed, and their positions can indicate involvement in intermolecular hydrogen bonding. koreascience.kr The C=N stretching frequency in Schiff base complexes, typically appearing around 1600 cm⁻¹, confirms the formation of the imine and its coordination to the copper ion. koreascience.krmdpi.com
Coordination of the pyridine ring to the copper center is also evidenced by shifts in the pyridine ring's ν(C=C) and ν(C=N) vibrations. These bands are often observed to shift to higher wavenumbers upon complexation. semanticscholar.org The presence of new bands in the far-infrared region, which are absent in the spectra of the free ligands, can be assigned to Cu-N and Cu-O stretching vibrations, directly confirming the formation of coordination bonds. semanticscholar.orgbch.ro For example, in some copper(II) complexes, new bands appearing in the ranges of 608-564 cm⁻¹ and 508-433 cm⁻¹ have been attributed to ν(M-N) and ν(M-O) vibrations, respectively. bch.ro
Table 1: Selected FT-IR Vibrational Frequencies (cm⁻¹) for Copper-Diamine-Pyridine Complexes and Related Compounds
| Vibration Mode | Free Ligand | Complexed Ligand | Reference |
|---|---|---|---|
| ν(N-H) of amine | - | ~3200 | mdpi.com |
| ν(C=N) of Schiff base | ~1618 | ~1580 | bch.ro |
| Pyridine ring ν(C=C), ν(C=N) | 1626, 1590 | 1654, 1592 | semanticscholar.org |
| ν(Cu-N) | - | 421-608 | semanticscholar.orgbch.ro |
| ν(Cu-O) | - | 433-528 | semanticscholar.orgbch.ro |
This table is interactive. Click on the headers to sort the data.
Electronic Absorption Spectroscopy (UV-Vis) and d-d Transitions
Electronic absorption (UV-Vis) spectroscopy is instrumental in characterizing the electronic structure of copper-putrescine-pyridine complexes. The spectra typically exhibit intense bands in the UV region and weaker, broader bands in the visible region.
The high-energy bands in the UV region are generally assigned to π → π* and n → π* intraligand transitions within the pyridine and any other chromophoric groups of the ligands. mdpi.comnih.gov Upon complexation, these bands may shift, indicating electronic interaction with the copper center. bch.ro
More diagnostic for the coordination environment are the ligand-to-metal charge transfer (LMCT) bands and the d-d transition bands. LMCT bands, often involving the transfer of an electron from a phenolate (B1203915) oxygen or pyridine nitrogen to a vacant d-orbital on the copper(II) ion, typically appear in the visible region. mdpi.commdpi.com For example, phenolate-to-copper(II) LMCT transitions have been observed as intense bands in the range of 400-500 nm. mdpi.com
The weak, broad absorption bands in the visible to near-infrared (NIR) region are characteristic of d-d transitions within the copper(II) center. mdpi.comnih.gov The position and intensity of these bands are sensitive to the geometry of the coordination sphere. For square-planar or square-pyramidal copper(II) complexes, a broad d-d transition is often observed in the range of 550-720 nm. bch.romdpi.com The energy of this transition provides information about the ligand field strength. In some cases, the d-d transition band position shifts to higher energy as the electron-withdrawing capacity of substituents on the ligands decreases. bch.ro Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to support the assignment of these electronic transitions. mdpi.commdpi.com
Table 2: Typical Electronic Absorption Data for Copper(II)-Diamine-Pyridine and Related Complexes
| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |
|---|---|---|---|
| π → π* (Ligand) | 260-300 | High | mdpi.com |
| n → π* (Ligand) | 320-390 | Moderate | mdpi.comnih.gov |
| LMCT (e.g., Phenolate-to-Cu) | 380-500 | High | mdpi.commdpi.com |
| d-d Transitions | 550-750 | Low (often < 500) | bch.romdpi.com |
This table is interactive. Click on the headers to sort the data.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Systems
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, making it particularly well-suited for the characterization of copper(II) complexes, which have a d⁹ electron configuration with one unpaired electron. mdpi.commdpi.com The EPR spectrum provides detailed information about the electronic ground state and the geometry of the copper(II) coordination sphere.
For copper(II) complexes with axial or near-axial symmetry, the EPR spectra typically show a pattern with g-values split into g∥ and g⊥ components. In many square-planar or square-pyramidal copper(II) complexes, the unpaired electron resides in the dx²-y² orbital, resulting in a g∥ > g⊥ > 2.0023 relationship. koreascience.kr This pattern is a hallmark of a tetragonally elongated geometry. The g-values for copper(II) complexes with pyridine and diamine ligands often fall within the range of g∥ ≈ 2.2-2.3 and g⊥ ≈ 2.05-2.07. publish.csiro.au
Hyperfine coupling to the copper nucleus (⁶³,⁶⁵Cu, I = 3/2) further splits the g∥ signal into four lines, characterized by the hyperfine coupling constant, A∥. The magnitude of A∥ is a sensitive probe of the covalency of the copper-ligand bonds and the degree of tetrahedral distortion in the complex. buffalostate.edu For many square-planar and square-pyramidal complexes, A∥ values are typically in the range of 150-200 x 10⁻⁴ cm⁻¹ (or 140-190 G). publish.csiro.au In some cases, superhyperfine coupling to the nitrogen atoms of the coordinated ligands may also be resolved, providing direct evidence of the atoms in the coordination sphere. publish.csiro.au
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Solution Behavior
While NMR spectroscopy is challenging for paramagnetic copper(II) complexes due to significant line broadening, it is an indispensable tool for characterizing the diamagnetic ligands (putrescine, pyridine derivatives) and their diamagnetic zinc(II) or cadmium(II) analogues. ijnes.orgnih.gov ¹H and ¹³C NMR spectra provide definitive structural information for the organic components of the complexes. researchgate.net
In the ¹H NMR spectra of the free ligands, characteristic signals for the aromatic protons of the pyridine ring and the aliphatic protons of the putrescine backbone can be readily assigned. nih.gov Upon coordination to a diamagnetic metal ion, these signals often exhibit shifts, providing information about the binding sites. For instance, the coordination of a pyridine nitrogen to a metal center can cause a downfield shift of the adjacent proton signals. nih.gov
For paramagnetic copper(II) complexes, the influence of the unpaired electron can sometimes be exploited. The observation of broadened but shifted resonances can provide information about the spin density distribution within the ligand framework. researchgate.net In more complex systems, such as those exhibiting fluxional behavior in solution, variable-temperature NMR studies can be employed to investigate dynamic processes. rsc.org Furthermore, NMR is crucial for confirming the structure and purity of the ligand precursors before their use in synthesizing the copper complexes. bohrium.com
Mass Spectrometry (ESI-MS, FAB-MS) for Molecular Ion and Fragment Analysis
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS), is a vital tool for confirming the molecular weight and composition of this compound complexes. mdpi.comnih.gov These methods allow for the gentle ionization of intact complex molecules, providing a direct measurement of their mass-to-charge ratio (m/z).
The ESI-mass spectrum of a copper complex will typically show a characteristic isotopic pattern due to the presence of the two stable copper isotopes, ⁶³Cu (69.2%) and ⁶⁵Cu (30.8%). This isotopic signature provides unambiguous confirmation of the presence of copper in the detected ion. mdpi.com The observed m/z value can be used to identify the molecular ion, such as [M]⁺, [M+H]⁺, or fragments corresponding to the loss of ligands or counter-ions. mdpi.commdpi.com For example, the ESI-MS of a mononuclear copper(II) complex might show a peak corresponding to the [Cu(L)]⁺ fragment, where L is the coordinated ligand. mdpi.com
ESI-MS is also a powerful technique for studying the behavior of complexes in solution. It can be used to identify species present in solution, which may differ from the solid-state structure. nih.gov For instance, ESI-MS experiments have shown that certain dinuclear complexes in the solid state may exist as mononuclear species in solution. nih.gov
X-ray Crystallography for Solid-State Structural Determination
The crystal structures of copper(II) complexes with diamine and pyridine-based ligands often reveal five- or six-coordinate geometries, such as square pyramidal or distorted octahedral. koreascience.krsemanticscholar.org In a typical square-pyramidal geometry, the basal plane might be occupied by the nitrogen atoms of the putrescine and pyridine ligands, and perhaps another donor atom like a chloride or a phenolate oxygen, with a fifth ligand occupying the apical position. koreascience.krmdpi.com X-ray analysis also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which can play a crucial role in the stabilization of the crystal lattice. ijnc.irijnc.ir
Bond Lengths and Angles in the Coordination Sphere
Detailed analysis of the bond lengths and angles obtained from X-ray crystallography provides critical insights into the nature of the coordination environment. The Cu-N bond lengths for coordinated pyridine and amine groups typically fall within the range of 1.9 to 2.1 Å. koreascience.krijnc.ir Apical bonds in square-pyramidal or octahedral geometries are often significantly longer than the equatorial bonds, a phenomenon known as the Jahn-Teller effect in d⁹ copper(II) complexes. koreascience.kr
Table 3: Representative Crystallographic Data for a Copper(II) Complex
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | semanticscholar.org |
| Space Group | P-1 | semanticscholar.org |
| a (Å) | 8.0005(5) | semanticscholar.org |
| b (Å) | 9.3289(6) | semanticscholar.org |
| c (Å) | 11.6865(8) | semanticscholar.org |
| α (°) | 98.868(5) | semanticscholar.org |
| β (°) | 109.716(5) | semanticscholar.org |
| γ (°) | 105.155(5) | semanticscholar.org |
| V (ų) | 763.83(10) | semanticscholar.org |
| Z | 2 | semanticscholar.org |
This table is interactive. Click on the headers to sort the data.
Intermolecular Interactions and Crystal Packing Phenomena (e.g., Hydrogen Bonding, Pi-Stacking)
While the specific crystal structure and detailed intermolecular interaction data for the exact "this compound" complex are not available in the public domain, analysis of closely related copper(II) Schiff base complexes provides significant insight into the types of interactions that are likely to occur. For instance, studies on similar complexes containing pyridine and diamine moieties reveal the prevalence of hydrogen bonding and pi-stacking phenomena in stabilizing the crystal lattice.
Hydrogen Bonding:
In analogous crystal structures of copper(II) complexes with Schiff base ligands derived from diamines and pyridine derivatives, hydrogen bonding plays a critical role. These interactions typically involve the amine or imine groups of the ligand and counter-anions or solvent molecules present in the crystal lattice. For example, in the crystal structure of a related Cu(II) complex, hydrogen bonds are observed between the amine hydrogen atoms and apical bromide atoms of neighboring molecules, resulting in the formation of two-dimensional networks. core.ac.uk Similarly, in other structures, C-H···Cl and N-H···Cl hydrogen bonds are crucial for the stabilization of the 3D crystal packing. mdpi.com
It is highly probable that the this compound complex would exhibit similar hydrogen bonding patterns. The putrescine backbone (1,4-butanediamine) contains C-H bonds that can act as hydrogen bond donors. The pyridine rings also possess C-H bonds capable of forming weak hydrogen bonds. If any N-H groups are present (for instance, in a protonated form or from coordinated water molecules), they would be strong hydrogen bond donors. The perchlorate (B79767) anions (ClO₄⁻), which are part of the specified Cu-PuPy complex, would act as hydrogen bond acceptors. nih.gov
Table of Plausible Hydrogen Bond Interactions in this compound
| Donor (D) | Acceptor (A) | Type of Interaction | Expected Role in Crystal Packing |
| C-H (Putrescine) | O (Perchlorate) | C-H···O Hydrogen Bond | Linking adjacent complex molecules |
| C-H (Pyridine) | O (Perchlorate) | C-H···O Hydrogen Bond | Stabilizing the 3D network |
Pi-Stacking Interactions:
In a related copper(II) bromide complex containing a pyridine-N-oxide ligand, π-π stacking interactions have been observed between the pyridine rings of neighboring molecules, contributing to the formation of a supramolecular structure. In another example, C-H···π interactions, where a C-H bond points towards the face of a pyridine ring, also play a role in the crystal packing. mdpi.com The distance between the centroids of the interacting pyridine rings is a key parameter, with typical distances for pi-stacking falling in the range of 3.3 to 3.8 Å.
Table of Potential Pi-Stacking Parameters in this compound
| Interacting Groups | Type of Interaction | Potential Centroid-to-Centroid Distance (Å) |
| Pyridine Ring -- Pyridine Ring | π-π Stacking | 3.3 - 3.8 |
| C-H -- Pyridine Ring | C-H···π Interaction | 3.4 - 3.7 |
Computational and Theoretical Investigations of Copper Putrescine Pyridine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of copper-putrescine-pyridine complexes, DFT calculations provide a detailed understanding of the bonding between the copper ion and the ligands.
DFT has been successfully employed to optimize the geometry of related copper(II) complexes and to correlate calculated structural parameters with experimental data. ijcce.ac.irbendola.com For instance, in a study of a polynuclear copper(II) complex with pyrazine, DFT calculations at the M06-2X level of theory were used to describe the electronic properties and geometry. bendola.com Similarly, DFT has been used to validate the proposed structures of various transition metal complexes, indicating, for example, a trigonal bipyramidal geometry for a Cu(II) complex. frontiersin.org These studies highlight the utility of DFT in predicting and confirming the three-dimensional arrangement of atoms in these coordination compounds.
The nature of the bonding in copper complexes is significantly influenced by the electronic properties of the ligands. For example, hydroxylation of a pyridine (B92270) ring in a tetra-aza macrocycle was found to increase the π electronic charge density throughout the aromatic system, strengthening the metal-ligand interactions in the basal plane. acs.org DFT calculations have also been instrumental in understanding the formation of coordination networks, showing that nitrogen atoms of pyridine end groups are the active sites for coordinating copper adatoms. aps.org
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and reactivity.
In many copper(I) complexes with diamine ligands like bipyridine or phenanthroline, the HOMO is predominantly located on the copper(I) center, with some contribution from phosphorus atoms if present, while the LUMO is localized on the N^N diamine ligand. mdpi.com This arrangement leads to Metal-to-Ligand Charge Transfer (MLCT) transitions. mdpi.com DFT calculations have confirmed that modifications to the ligands, such as introducing a nitro group on a phenanthroline ligand, can significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap and causing a red shift in the absorption spectra. mdpi.com For some copper(II) Schiff-base complexes, the HOMO-LUMO energy gap has been used to signify their susceptibility to chemical reactions. samipubco.comacs.org
Table 1: Representative HOMO-LUMO Data for Related Copper Complexes
| Complex Type | HOMO Characteristics | LUMO Characteristics | HOMO-LUMO Gap (eV) | Reference |
| [Cu(P^P)(N^N)]+ | Largely Cu(I) center | N^N ligand (e.g., phenanthroline) | Varies with ligand substitution | mdpi.com |
| Cu(II) Schiff Base | - | - | 2.49 | rsc.org |
| Cu(II) Complex | - | - | - | acs.org |
This table is illustrative and based on findings from related copper complexes. Specific values for a this compound system would require dedicated calculations.
Charge Distribution and Atomic Partial Charges
The distribution of electronic charge within a molecule is fundamental to understanding its reactivity and intermolecular interactions. DFT calculations can provide atomic partial charges, offering a quantitative measure of the electron density on each atom.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into their dynamics, conformational changes, and interactions with the surrounding environment. acs.org
MD simulations have been used to investigate the dynamic behavior of various systems, from the corrosion inhibition of copper surfaces to the binding of natural compounds to proteins. nih.govrsc.org For copper complexes, MD simulations can reveal how the complex interacts with solvent molecules and how these interactions affect its stability and structure. mdpi.com
Ligand-Metal Interaction Dynamics
The interaction between ligands and the central metal ion is not static but dynamic. Ligands can move and reorient, and in some cases, even dissociate and re-associate. MD simulations can capture these dynamic events.
The dynamic coordination behaviors of copper(I) ions in certain ligand systems have been studied, revealing fluxional motions that could have applications in molecular machines. rsc.org Ultrafast dynamics of copper complexes have been probed using techniques like 2DIR spectroscopy to understand how structural variations in ligands impact the dynamic fluctuations of the local environment at a binding site. nih.gov These studies show that the relaxation dynamics of a bound group can be influenced by intramolecular vibrational modes of the copper complex. nih.gov The strength and nature of metal-ligand interactions, including noncovalent interactions, can be investigated through computational methods, providing insights into the stability and electronic coupling within the complex. chemrxiv.org
Ligand Field Theory and Crystal Field Theory Applications
Ligand Field Theory (LFT) and its simpler electrostatic predecessor, Crystal Field Theory (CFT), are models used to describe the electronic structure of transition metal complexes. fiveable.mebritannica.com They focus on the effects of the ligands on the energies of the metal's d-orbitals.
These theories explain how the d-orbitals, which are degenerate (have the same energy) in a free metal ion, are split into different energy levels by the electrostatic field created by the surrounding ligands. fiveable.me The pattern of this splitting depends on the geometry of the complex. For example, in an octahedral complex, the d-orbitals split into a lower-energy t2g set and a higher-energy eg* set. libretexts.org The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). britannica.com
The magnitude of Δo is determined by the "field strength" of the ligands, which is described by the spectrochemical series. fiveable.me Strong-field ligands cause a large splitting, favoring low-spin complexes, while weak-field ligands result in a small splitting and high-spin complexes. britannica.com LFT builds upon CFT by incorporating molecular orbital concepts, considering the overlap between metal and ligand orbitals and allowing for a more nuanced description of bonding, including π-interactions. libretexts.org π-acceptor ligands, which have empty orbitals that can accept electron density from the metal's t2g orbitals, are typically strong-field ligands that increase Δo. libretexts.org Conversely, π-donor ligands, which have filled orbitals that can donate electron density to the metal's t2g orbitals, are weak-field ligands that decrease Δo. libretexts.org
In the context of copper(II) complexes, which have a d9 electronic configuration, LFT is crucial for understanding their electronic spectra and magnetic properties. The splitting of d-orbitals in different geometries, such as square planar or distorted octahedral, can be analyzed to interpret experimental observations. researchgate.net
Thermodynamic and Kinetic Modeling of Complex Formation
The formation of metal complexes, such as the ternary this compound system, is governed by fundamental thermodynamic and kinetic principles. While specific experimental data for this exact ternary complex is not extensively available in the literature, a robust understanding can be constructed by modeling the behavior based on well-studied binary systems, such as copper(II)-diamine and copper(II)-pyridine complexes. Computational and theoretical investigations rely on established parameters to predict the stability, structure, and reactivity of such coordination compounds.
Thermodynamic Modeling
Thermodynamic modeling of complex formation quantifies the stability of the resulting species under equilibrium conditions. The key parameters are the stability constant (K), and the associated changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
The stability constant is an equilibrium constant for the complex formation reaction. tandfonline.com A high value, often expressed in logarithmic form (log K), signifies that the complex is highly stable and its formation is favored. researchgate.net The Gibbs free energy change (ΔG°) is the ultimate measure of spontaneity, with a negative value indicating a spontaneous complex formation process. It is related to the stability constant by the equation:
ΔG° = -RT lnK
The enthalpy change (ΔH°) reflects the energy released or absorbed from bond formation between the metal ion and the ligands, while the entropy change (ΔS°) pertains to the change in disorder of the system. researchgate.net
In the this compound system, formation involves the coordination of two different ligands to a central copper(II) ion. The process can be broken down into stepwise equilibria. Putrescine (1,4-diaminobutane), as a bidentate diamine, coordinates to the Cu(II) ion via its two nitrogen atoms, forming a stable chelate ring. nih.govacs.org This chelation is entropically favored and is known as the chelate effect, which results in significantly higher stability compared to coordination with two separate monodentate amine ligands. tandfonline.com Pyridine, a monodentate N-heterocyclic ligand, then coordinates to the remaining available sites on the copper ion.
The table below presents illustrative thermodynamic data from related copper(II) complex systems to provide a quantitative basis for modeling.
| Complex System | log K / log β | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
| [Cu(Put)]²⁺ | 8.62 | - | - | - | nih.gov |
| [Cu(Put)₂]²⁺ | 15.01 | - | - | - | acs.org |
| [Cu(py)]²⁺ → [Cu(py)₂]²⁺ | 4.45 | -25.4 | -34.8 | -31.5 | researchgate.net |
| [Cu(Glu)(Put)] | 8.04 | - | - | - | nih.gov |
Kinetic Modeling
Kinetic modeling focuses on the rates and mechanisms of complex formation and dissociation. For copper(II) complexes, ligand substitution reactions are typically very fast. The study of these rapid reactions often requires specialized techniques like stopped-flow spectrophotometry to follow the changes on a millisecond timescale. tandfonline.com
The formation of the this compound complex would proceed through a stepwise mechanism. The rate-determining step could be the initial coordination of one of the ligands or a subsequent rearrangement. The kinetics of the dissociation of copper(II) complexes with linear polyamines, like putrescine, have been shown to depend on factors such as the presence of five- or six-membered chelate rings and the acidity of the solution. researchgate.net
Kinetic studies on related systems reveal important mechanistic details. For example, research on the formation of Cu(II) complexes with macrocyclic ligands containing phosphonate (B1237965) arms shows that the rate of complexation is significantly influenced by the ability of the pendant arms to assist in proton transfer from the ring amine groups. rsc.org In mixed-ligand systems, the nature of the first coordinated ligand can significantly tune the kinetic lability and reactivity of the complex towards substitution by a second ligand. tandfonline.com
The table below presents selected kinetic data from related copper complex systems to illustrate the rates of reaction.
| Reaction System | Rate Constant (k) | Conditions | Reference |
| Cu(II)-nota complex formation | Fast (millisecond timescale at cCu ≈ 0.1 mM) | pH < 1.5 | nih.gov |
| Acid decomposition of [Cu(zaud)]²⁺ | k₁ = 67 s⁻¹ | 280 K, Acid-independent | researchgate.net |
| Acid decomposition of [Cu(zadd)]²⁺ | k₁ = 45 s⁻¹ | 298 K, Acid-independent | researchgate.net |
| Cysteine oxidation by [Cu(dien)]²⁺ intermediate formation | K = (1.3 ± 0.2) x 10³ M⁻¹ | pH 5.0 | tdl.org |
Note: Data is for illustrative purposes from various studies and conditions. 'nota' is 1,4,7-triazacyclononane-1,4,7-triacetic acid; 'zaud' is 1,4,7-triazacycloundecane; 'zadd' is 1,4,7-triazacyclododecane; 'dien' is diethylenetriamine.
Computational approaches, such as Density Functional Theory (DFT), are also employed to model the reaction pathways and calculate activation energies, providing theoretical support for experimentally observed kinetic data. tandfonline.comrsc.org These theoretical models help in understanding the transition states and the electronic factors that govern the speed of complex formation.
Redox Chemistry and Electrochemistry of Copper Putrescine Pyridine Complexes
Cyclic Voltammetry and Other Electrochemical Characterization
Cyclic voltammetry (CV) is a principal technique used to investigate the redox properties of copper complexes. For copper(II) Schiff base complexes with tetradentate N4 donor sets (similar to the expected coordination in Copper-putrescine-pyridine), CV scans typically reveal information about the Cu(II)/Cu(I) and potentially the Cu(III)/Cu(II) redox couples. The reversibility of these processes, indicated by the separation between the anodic and cathodic peak potentials (ΔEp), and the ratio of peak currents, provides insight into the stability of the different oxidation states and the kinetics of electron transfer.
In related systems, the electrochemical behavior can range from reversible one-electron transfers to more complex processes involving chemical reactions coupled to the electron transfer. For instance, studies on some unsymmetrical tetradentate Schiff base Cu(II) complexes have reported Cu(II)/Cu(I) reduction processes in the range of -1.782 V to -1.882 V.
Copper(II)/Copper(I) and Copper(III)/Copper(II) Redox Couples
The Cu(II)/Cu(I) redox couple is a fundamental aspect of the electrochemistry of these complexes. The formal potential (E½) of this couple is a measure of the ease of reduction of the Cu(II) center. A more positive potential indicates that the Cu(II) form is more easily reduced. This potential is highly sensitive to the coordination environment provided by the ligand. For a pyridine-containing N4 Schiff-base copper complex incorporating a biphenyl unit, a reversible [Cu(I)/Cu(II)]+/2+ redox couple was observed at 0.00 V vs. Fc+/0. preprints.org
The Cu(III)/Cu(II) redox couple is observed at more positive potentials and indicates the accessibility of the higher Cu(III) oxidation state. The stabilization of Cu(III) is often favored by ligands that can donate significant electron density to the metal center, such as those with deprotonated amide groups. While not commonly observed for all copper Schiff base complexes, its presence would be a significant feature of the complex's redox chemistry.
Influence of Ligand Substituents and Coordination Environment on Redox Potentials
The electronic and structural properties of the Schiff base ligand play a critical role in tuning the redox potentials of the copper center. Key factors include:
Electron-Donating/Withdrawing Groups: Substituents on the pyridine (B92270) rings or the diamine backbone can significantly alter the electron density at the copper center. Electron-donating groups tend to stabilize higher oxidation states, making the complex easier to oxidize (more negative redox potential for the Cu(II)/Cu(I) couple). Conversely, electron-withdrawing groups make the complex more difficult to oxidize (more positive redox potential).
Coordination Geometry: The geometry of the complex (e.g., square planar, tetrahedral, or distorted geometries) influences the relative stability of the Cu(II) and Cu(I) states. Cu(II) generally prefers a square planar or distorted octahedral geometry, while Cu(I) favors a tetrahedral or linear geometry. A ligand that imposes a geometry intermediate between these preferences can facilitate electron transfer by lowering the reorganization energy. The flexibility of the diamine chain, in this case, the putrescine (butane-1,4-diamine) linker, affects the accessible coordination geometries. mdpi.com
Mechanisms of Electron Transfer Processes
The mechanism of electron transfer in these complexes can be either an outer-sphere or an inner-sphere process. In outer-sphere electron transfer, the coordination sphere of the complex remains intact, and the electron tunnels between the electrode and the complex. For inner-sphere processes, a change in the coordination sphere, such as the binding or dissociation of a ligand or solvent molecule, accompanies the electron transfer.
The kinetics of the electron transfer are influenced by the reorganization energy required for the complex to change its geometry from the preferred structure of one oxidation state to that of the other. As mentioned, ligands that enforce a distorted geometry can lower this reorganization energy and lead to faster electron transfer rates.
Catalytic Applications and Mechanistic Insights
Oxidative Catalysis: Oxygen Atom Transfer and Hydrogen Peroxide Production
The copper-putrescine-pyridine complex exhibits notable activity in oxidative catalysis, particularly in reactions involving oxygen atom transfer and the generation of hydrogen peroxide (H₂O₂). Its behavior is significantly influenced by the presence of biological reducing agents like glutathione (B108866) (GSH).
Research has shown that this compound acts as a superoxide (B77818) dismutase (SOD) mimic, efficiently dismutating superoxide radicals. nih.gov In the presence of glutathione, the complex participates in a redox cycle that leads to the production of hydrogen peroxide. nih.gov This catalytic cycle involves the oxidation of glutathione, and studies with Chinese hamster ovary (CHO) cells have demonstrated that treatment with the complex leads to the accumulation of H₂O₂. nih.gov
The prooxidant nature of the this compound complex is evident in its ability to oxidize cellular glutathione, leading to its depletion. This process is accompanied by the continuous production of H₂O₂. nih.govnih.gov The complex's role as an oxidant continues until the cellular pool of GSH is depleted. nih.gov
Table 1: Effect of this compound on Glutathione and H₂O₂ Production in CHO Cells
| Concentration of this compound | Effect on Cellular Glutathione | Observation on H₂O₂ Production | Reference |
| 0.05 mM | Minor effect | Not specified | nih.gov |
| 0.1 - 0.5 mM | Increased oxidation and depletion | Sustained production via redox cycling | nih.gov |
| 0.2 mM | Significant oxidation and depletion | Accumulation of H₂O₂ | nih.gov |
Table 2: Electrocatalytic Water Oxidation Data for Related Copper-Amine-Pyridine Complexes
| Complex | Ligand | pH | Onset Overpotential (mV) | Turnover Frequency (s⁻¹) | Faradaic Efficiency (%) | Reference |
| Cu(pydien)₂ | 1,9-bis(2-pyridyl)-2,5,8-triazanonane | Neutral | 530 | 0.44 | Not Specified | rsc.org |
| Cu(mpydien)₂ | 5-methyl-1,9-bis(2-pyridyl)-2,5,8-triazanonane | Neutral | 640 | 0.04 | Not Specified | rsc.org |
| Water-soluble Cu complex | Diamine-tripyridine | 11.0 | Not Specified | 0.81 | 90.7 | researchgate.netnih.gov |
| Copper(II) complexes | Tetra- or pentadentate amine-pyridine | Basic | Not Specified | 13.1–18.7 | Not Specified | rsc.org |
Redox Catalysis and Substrate Reactivity
The redox activity of the this compound complex is intrinsically linked to its oxidative catalytic properties. The primary documented substrate for its redox catalysis is glutathione. nih.gov The complex engages in a redox cycle with GSH, leading to the oxidation of the thiol and the production of H₂O₂. nih.gov This reactivity highlights the complex's ability to act as a catalyst for the oxidation of biologically relevant thiols.
Beyond its interaction with glutathione, detailed studies on the broader substrate scope of this compound in redox catalysis are limited in the available literature. However, the field of copper-catalyzed redox reactions is extensive, with copper-pyridine complexes being utilized in a variety of transformations. These include, but are not limited to, C-N bond formation and the oxidative dehydrogenation of primary amines to nitriles. The reactivity in these systems is often dependent on the specific ligand environment and the interplay between Cu(I) and Cu(II) oxidation states.
Mechanistic Pathways of Catalytic Reactions Involving this compound Complexes
The precise mechanistic pathways for the catalytic reactions of the this compound complex are not extensively detailed in the public domain. However, based on its observed reactivity, a plausible mechanism for its prooxidant action involves a redox cycling of the copper center. In the presence of a reducing agent like glutathione, the Cu(II) center of the complex is likely reduced to Cu(I). This Cu(I) species can then react with molecular oxygen to generate a superoxide radical, which can subsequently be dismutated by another molecule of the complex to produce hydrogen peroxide.
For the broader class of copper-catalyzed oxidative reactions, mechanisms often involve the formation of copper-oxygen species. nih.gov In aerobic oxidative coupling reactions catalyzed by copper complexes, an "oxidase"-type mechanism is often proposed, which involves two half-reactions: the aerobic oxidation of a Cu(I) catalyst and the subsequent Cu(II)-promoted coupling of the substrate. rsc.org Mechanistic studies of copper-catalyzed amination reactions also suggest the involvement of Cu(I)/Cu(II) or Cu(I)/Cu(III) catalytic cycles. nih.govnih.gov
Regeneration and Stability of Catalytically Active Species
Specific studies on the regeneration and stability of the this compound complex under catalytic conditions are not well-documented. The stability of a catalyst is a critical factor for its practical application. For copper-based catalysts in general, instability can arise from factors such as ligand dissociation, irreversible oxidation state changes, or the formation of inactive aggregates.
In the context of electrocatalysis, strategies for in-situ regeneration of copper catalysts have been developed. For instance, in the electrochemical reduction of CO₂, periodic application of anodic currents can partially oxidize a deactivated copper catalyst to CuOₓ, which restores the catalytically active sites. rsc.org The stability of copper-amine-pyridine complexes in water oxidation catalysis has been noted in some studies, with one complex remaining stable for over 3 hours of bulk electrolysis with only a minor decrease in current density. researchgate.netnih.gov Another study highlighted the robustness of copper(II) complexes with tetra- or pentadentate amine-pyridine ligands in basic solutions over 5 hours of electrolysis. rsc.org However, without specific studies on the this compound complex, its stability and potential for regeneration remain an open area for investigation.
Bioinorganic and Biomimetic Research Aspects of Copper Putrescine Pyridine Complexes
Mimicry of Superoxide (B77818) Dismutase (SOD) Activity
The synthetic, membrane-permeable copper complex, Copper-Putrescine-Pyridine (Cu-PuPy), has been recognized for its ability to mimic the function of the native Cu,Zn-Superoxide Dismutase (SOD) enzyme. This biomimetic capability lies in its efficiency at catalytically dismutating the superoxide radical (O₂⁻), a reactive oxygen species implicated in cellular oxidative stress. The complex's structure, incorporating copper with putrescine and pyridine (B92270) ligands, facilitates this activity, allowing it to play a significant role in modulating oxidative environments within biological systems. Research has demonstrated that Cu-PuPy effectively dismutates superoxide, thereby functioning as a potential tool in studies of oxidative stress and antioxidant defense mechanisms nih.gov.
The efficacy of Cu-PuPy as an SOD mimic is quantified by its reaction kinetics. The rate constant for the dismutation of superoxide by Cu-PuPy has been determined to be comparable to that of the native Cu,Zn-SOD enzyme. This indicates a high level of catalytic efficiency in converting superoxide radicals into molecular oxygen and hydrogen peroxide.
| Compound/Enzyme | Reaction | Second-Order Rate Constant (k₂) |
| This compound (Cu-PuPy) | Superoxide Dismutation | 6 x 10⁸ M⁻¹s⁻¹ |
| This compound (Cu-PuPy) | Reduction by Glutathione (B108866) (GSH) | 1 x 10³ M⁻¹s⁻¹ |
This table presents the reaction rate constants for the this compound complex in key biological redox reactions.
Beyond its direct SOD-mimetic activity, this compound participates in redox cycling with biological thiols, most notably glutathione (GSH) nih.gov. The complex can be reduced by GSH, initiating a redox cycle that consumes oxygen and results in the production of hydrogen peroxide (H₂O₂) and glutathione disulfide (GSSG) nih.govresearchgate.net. This interaction is a critical aspect of its biological activity; while it helps dismutate superoxide, the cycle also generates another reactive oxygen species, H₂O₂, and leads to the oxidation and depletion of the cellular GSH pool nih.govresearchgate.net. This dual prooxidative and antioxidative nature means that while Cu-PuPy can suppress lipid peroxidation by interfering with radical chain reactions, its cytotoxicity at higher concentrations is linked to its ability to oxidize cellular GSH nih.govresearchgate.net.
Interactions with Biomolecules (excluding clinical trials)
While direct studies on the this compound complex are limited, research on structurally related copper complexes provides insight into potential DNA interaction mechanisms. Copper complexes containing polypyridyl and polyamine ligands are known to interact with DNA through various modes, including cleavage and intercalation.
Polypyridyl ligands, such as pyridine, can facilitate the binding of the copper complex to DNA, potentially through intercalation between base pairs. The planar nature of these aromatic rings is a key feature enabling this type of interaction. Furthermore, the inclusion of a polyamine chain, such as putrescine, can enhance the affinity of the complex for DNA. This increased affinity is often attributed to ionic interactions between the positively charged polyamine and the negatively charged phosphate (B84403) backbone of DNA.
Once bound to DNA, copper complexes can induce strand scission. This nuclease activity is often mediated by the generation of reactive oxygen species (ROS) through Fenton-like reactions. The redox-active copper center, cycling between Cu(II) and Cu(I) states, can catalyze the formation of hydroxyl radicals in the presence of a reductant (like ascorbate (B8700270) or glutathione) and an oxidant (like H₂O₂ or O₂). These highly reactive radicals can then attack the deoxyribose sugar or nucleotide bases, leading to DNA cleavage. Some copper complexes have also been shown to promote the hydrolytic cleavage of the DNA backbone.
The this compound complex has been shown to interact directly with and modulate the activity of specific enzymes, highlighting its impact on cellular metabolic and defense pathways. A key example of this is its effect on glutathione reductase. Studies have demonstrated that Cu-PuPy leads to a dose-dependent and persistent inactivation of glutathione reductase nih.gov. This inactivation disrupts the cell's ability to regenerate the crucial antioxidant glutathione (GSH) from its oxidized form (GSSG), thereby compromising the primary antioxidative defense system. Interestingly, the inactivation of this enzyme by Cu-PuPy could be reversed by the addition of copper chelators, indicating a direct role of the copper center in mediating this inhibitory effect nih.gov. This specific interaction underscores that the cytotoxicity of the complex may not solely be due to its generation of H₂O₂ but is critically linked to its ability to disable essential components of the cell's antioxidant machinery nih.gov.
Role as Polyamine Oxidase (PAO) Models
Information regarding the specific role of the this compound complex as a model for polyamine oxidase (PAO) is not available in the reviewed research. While copper amine oxidases are a class of enzymes that natively oxidize polyamines like putrescine, and synthetic models of these enzymes are of research interest, the specific application of the Cu-PuPy complex in this biomimetic capacity has not been described.
Oxidative Stress Induction and Mitigation Mechanisms (in vitro cellular models)
Effects on Cellular Redox Homeostasis (e.g., Glutathione Status)
The interaction of this compound (Cu-PuPy) with cellular glutathione (GSH) is a critical aspect of its mechanism of action. Studies in Chinese hamster ovary (CHO) cells have demonstrated that Cu-PuPy can significantly perturb the cellular redox balance by acting as a catalyst for glutathione oxidation. nih.gov This process involves a redox cycle with glutathione, leading to the production of hydrogen peroxide (H₂O₂) and subsequent oxidative stress. nih.govnih.gov
Treatment of CHO cells with Cu-PuPy leads to a rapid and significant depletion of the cellular glutathione pool. nih.gov This depletion is accompanied by a substantial oxidation of GSH to glutathione disulfide (GSSG) and the formation of protein-glutathione mixed disulfides. nih.gov The continuous accumulation of these mixed disulfides indicates a sustained oxidative challenge to the cell.
A key finding in the study of Cu-PuPy's effect on redox homeostasis is its ability to inactivate glutathione reductase. nih.gov This enzyme is crucial for regenerating GSH from GSSG, and its inhibition by the copper complex exacerbates the depletion of reduced glutathione, thereby compromising the cell's primary antioxidant defense system. The inactivation of glutathione reductase was found to be persistent but could be reversed by the addition of copper chelators, suggesting a direct role of the copper ion in this process. nih.gov
The table below summarizes the key effects of this compound on the glutathione status in Chinese hamster ovary cells.
| Parameter | Observation | Reference |
| Glutathione Pool | Significant depletion and oxidation | nih.gov |
| Protein-Glutathione Mixed Disulfides | Continuous accumulation | nih.gov |
| Glutathione Reductase Activity | Dose-dependent, persistent inactivation | nih.gov |
| Redox Cycling | Produces H₂O₂ in a cycle with glutathione | nih.gov |
Suppression of Lipid Peroxidation
Paradoxically, despite its role in promoting glutathione oxidation and H₂O₂ production, this compound has been shown to suppress lipid peroxidation in CHO cells. nih.gov This seemingly contradictory behavior highlights the complex interplay of prooxidant and antioxidant activities of this biomimetic complex.
The initial phase of Cu-PuPy treatment is characterized by its prooxidant action, where it acts as an oxidant until the cellular glutathione is depleted. nih.gov During this phase, there is an accumulation of H₂O₂. However, in a later stage of treatment, Cu-PuPy exhibits an antioxidant effect by interfering with radical chain propagation reactions. nih.gov This interference effectively suppresses lipid peroxidation, a major consequence of oxidative damage to cellular membranes.
This dual-action mechanism suggests that Cu-PuPy can substitute for consumed physiological antioxidants, such as vitamin E, in protecting membranes from lipid peroxidation. nih.gov The ability to suppress lipid peroxidation, even in the face of depleted glutathione and ongoing H₂O₂ production, offers a potential explanation for the observation that longer treatments with Cu-PuPy can be less toxic than shorter ones. nih.gov
The following table outlines the observed effects of this compound on lipid peroxidation in an in vitro cellular model.
| Stage of Treatment | Primary Action of Cu-PuPy | Effect on Lipid Peroxidation | Reference |
| Initial Phase | Acts as an oxidant, depletes GSH, produces H₂O₂ | Low levels of organic hydroperoxides formed | nih.gov |
| Later Phase | Interferes with radical chain propagation | Suppression of lipid peroxidation | nih.gov |
Advanced Materials Science Applications and Design Principles
Future Research Directions and Emerging Trends
Exploration of Novel Putrescine and Pyridine (B92270) Derivative Ligands
A primary avenue for future research lies in the synthesis and exploration of novel ligands derived from both putrescine and pyridine. The ability to chemically modify these foundational structures allows for the fine-tuning of the steric and electronic properties of the resulting copper complex, thereby influencing its stability, solubility, and reactivity.
Future work will likely involve the design of putrescine derivatives with appended functional groups that can alter the coordination environment around the copper center or introduce new functionalities. Similarly, the vast possibilities within pyridine chemistry allow for the creation of a diverse library of ligands. Research has already demonstrated the synthesis of numerous pyridine-derivative ligands, such as those based on thiosemicarbazones and dipinodiazafluorenes, which form stable and functional copper complexes. mdpi.comnih.govmdpi.com The strategic combination of these tailored putrescine and pyridine derivatives could lead to copper complexes with unprecedented structural and functional diversity. For instance, incorporating electron-withdrawing or -donating groups on the pyridine ring can modulate the Lewis acidity of the copper center, which is a critical parameter in catalysis.
| Ligand Class | Derivative Examples | Potential Impact on Copper Complex Properties | Relevant Research Areas |
|---|---|---|---|
| Pyridine Derivatives | Thiolates, Carboxamides, Imines, Thiazoles | Modulation of redox potential, enhancement of catalytic activity, introduction of biological activity (e.g., anticancer). rsc.orgunion.edu | Catalysis, Medicinal Chemistry |
| Putrescine (Polyamine) Derivatives | N-substituted alkyl/aryl groups, incorporation into macrocycles | Control of coordination geometry, enhancement of stability, modification of solubility. researchgate.netnih.gov | Biomimetic Chemistry, Supramolecular Chemistry |
| Hybrid Putrescine-Pyridine Ligands | Putrescine backbone with covalently attached pyridine moieties | Creation of pre-organized chelating environments, enhanced complex stability (chelate effect), novel structural motifs. | Coordination Polymers, Catalyst Design |
Deeper Mechanistic Understanding through Advanced Computational Techniques
To move beyond trial-and-error synthesis, a deeper, molecular-level understanding of the structure, bonding, and reaction mechanisms of copper-putrescine-pyridine complexes is essential. Advanced computational techniques, particularly Density Functional Theory (DFT), are poised to play a pivotal role in this endeavor. DFT calculations can provide invaluable insights into the electronic structure, potential energy surfaces of reactions, and the influence of ligand modifications on catalytic selectivity. nih.govmdpi.com
Future research will increasingly rely on computational modeling to:
Predict Stable Geometries: Determine the most energetically favorable coordination modes of putrescine and pyridine ligands around the copper center.
Elucidate Reaction Mechanisms: Map out the step-by-step pathways for catalytic reactions, identifying transition states and intermediates. This is particularly important for understanding selectivity in complex transformations. nih.govnih.gov
Simulate Spectroscopic Properties: Predict spectroscopic signatures (e.g., UV-Vis, EPR), aiding in the characterization of newly synthesized complexes. mdpi.comacs.org
By integrating computational predictions with experimental results, researchers can establish clear structure-activity relationships, accelerating the rational design of new complexes with desired properties. This synergistic approach will be critical for unraveling the mechanisms of reactions catalyzed by these novel copper systems.
| Computational Technique | Information Gained for Cu-Putrescine-Pyridine System | Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometries, electronic structure, reaction pathways, transition state energies. ehu.es | Rational catalyst design, prediction of reactivity and selectivity, interpretation of experimental data. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra (UV-Vis), understanding of charge-transfer excitations. acs.org | Aids in complex characterization and understanding of photophysical properties. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the complex within a larger environment (e.g., solvent, enzyme active site). | Provides a more realistic simulation of the complex's behavior in biological or solution-phase systems. |
Integration into Multicomponent Catalytic Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are a cornerstone of green and efficient chemical synthesis. Copper complexes have emerged as highly effective catalysts for a variety of MCRs, valued for their low cost and versatile reactivity. nih.govnih.gov
An exciting future direction is the development of this compound complexes as bespoke catalysts for MCRs. The unique coordination sphere provided by the combination of a flexible aliphatic diamine and a rigid aromatic N-heterocycle could offer novel reactivity and selectivity. For example, such complexes could be tailored for C-N bond-forming reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals. mdpi.commdpi.com The modular nature of the ligand synthesis would allow for the creation of a catalyst library to screen for optimal performance in various MCRs, such as the synthesis of substituted pyridines or complex heterocyclic scaffolds. The ability of the polyamine and pyridine ligands to stabilize different oxidation states of copper could also be exploited to develop novel redox-neutral or oxidative MCRs.
| Multicomponent Reaction Type | Potential Role of Cu-Putrescine-Pyridine Catalyst | Example Product Class |
|---|---|---|
| A³ Coupling (Aldehyde-Alkyne-Amine) | Activate the alkyne and facilitate C-N bond formation. | Propargylamines |
| Chan-Lam Coupling variant | Catalyze the coupling of amines/N-heterocycles with boronic acids. mdpi.com | N-Aryl compounds |
| Synthesis of Heterocycles | Act as a Lewis acid and redox catalyst to assemble complex ring systems from simple precursors. nih.gov | Substituted Dihydropyridines, Imidazopyridines |
Development of Targeted Biomimetic Systems for Specific Biochemical Pathways
Biomimetic chemistry seeks to replicate the function of biological molecules, particularly the active sites of metalloenzymes, using well-defined synthetic complexes. nih.govpaperdigest.org Copper is a vital cofactor in numerous enzymes that perform critical biochemical transformations, including oxygen transport and activation. nih.govrsc.org Polyamines like putrescine are also intimately involved in various cellular processes.
The combination of copper, putrescine, and a pyridine-based ligand (which can mimic the histidine residues often found in copper enzyme active sites) provides a compelling platform for developing functional biomimetic models. mdpi.com Future research in this area will focus on:
Modeling Copper Amine Oxidases: Designing complexes that can catalyze the oxidation of amines, mimicking the function of enzymes that regulate polyamine levels in cells.
Developing Artificial Nucleases: Creating complexes capable of cleaving DNA or RNA, with potential applications in biotechnology and as therapeutic agents. The ligands can be designed to target specific nucleic acid sequences.
Targeting Specific Biochemical Pathways: Engineering copper complexes that can be delivered to specific cellular compartments, such as the mitochondria, to induce cell death in cancer cells. rsc.org This involves conjugating the complex to targeting moieties.
By studying the reactivity of these synthetic models, researchers can gain fundamental insights into the mechanisms of their biological counterparts and develop new tools for medicine and biotechnology. nih.gov
| Target Enzyme/Process | Biomimetic Function of Cu-Putrescine-Pyridine Complex | Potential Application |
|---|---|---|
| Copper Amine Oxidases | Catalytic oxidation of primary amines. | Mechanistic studies of enzyme function, development of enzyme inhibitors. |
| Catechol Oxidase/Phenoxazinone Synthase | Mimic the oxidation of catechols to quinones. researchgate.net | Development of catalysts for green chemistry, sensors for phenolic compounds. |
| DNA/RNA Hydrolysis | Act as an artificial metallonuclease to promote cleavage of phosphodiester bonds. | Gene editing tools, anticancer therapeutics. mdpi.com |
| Mitochondrial Respiration | Interact with components of the electron transport chain or induce oxidative stress. rsc.org | Targeted cancer therapy. |
Q & A
Q. How can researchers ensure data integrity when publishing studies on this compound complexes?
- Methodological Answer :
- Raw data archiving : Deposit crystallographic data (CIF files) in repositories like the Cambridge Structural Database and spectral data in Figshare .
- Conflict resolution : Disclose all experimental conditions (e.g., trace moisture in solvents) that may impact reproducibility .
- Plagiarism checks : Use Turnitin or iThenticate to verify originality before submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
